N-[(4-chlorophenyl)methyl]-2-[[2-[(3-chlorophenyl)methylamino]-6-imidazol-1-ylpyrimidin-4-yl]amino]-3-cyclohexylpropanamide
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Overview
Description
PS020990 is a bradykinin B1 receptor antagonist.
Scientific Research Applications
Antifungal Applications
Imidazole analogues, including the compound , have shown significant potential as antifungal agents. A study found that these analogues, replacing the methylamino terminus of the aminopropane chain with the imidazole ring, demonstrated potent anti-Candida activity, surpassing that of miconazole and other clinically relevant antifungal agents (Silvestri et al., 2004).
Anticancer and Antimicrobial Activities
Compounds similar to the one have been explored for their potential as anticancer and antimicrobial agents. For instance, a study discussed the development of R115777, a potent and selective inhibitor of farnesyl protein transferase with significant antitumor effects following oral administration in mice (Venet et al., 2003). Additionally, another study synthesized and tested various compounds, including imidazole derivatives, for their antimicrobial activities against various bacteria and fungi (J.V.Guna et al., 2012).
Anticonvulsant Properties
Some research has also looked into the potential anticonvulsant properties of compounds structurally related to N-[(4-chlorophenyl)methyl]-2-[[2-[(3-chlorophenyl)methylamino]-6-imidazol-1-ylpyrimidin-4-yl]amino]-3-cyclohexylpropanamide. A study detailed the crystal structures of three anticonvulsant enaminones, providing insights into their potential use in the treatment of convulsions (Kubicki et al., 2000).
Electrophysiological Activities
In the realm of cardiac health, compounds similar to the one have been studied for their electrophysiological activities. For instance, a study explored the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, indicating their potential as class III agents in cardiac applications (Morgan et al., 1990).
properties
Product Name |
N-[(4-chlorophenyl)methyl]-2-[[2-[(3-chlorophenyl)methylamino]-6-imidazol-1-ylpyrimidin-4-yl]amino]-3-cyclohexylpropanamide |
---|---|
Molecular Formula |
C30H33Cl2N7O |
Molecular Weight |
578.5 |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[[2-[(3-chlorophenyl)methylamino]-6-imidazol-1-ylpyrimidin-4-yl]amino]-3-cyclohexylpropanamide |
InChI |
InChI=1S/C30H33Cl2N7O/c1-38(25-9-5-8-24(32)17-25)30-36-27(18-28(37-30)39-15-14-33-20-39)35-26(16-21-6-3-2-4-7-21)29(40)34-19-22-10-12-23(31)13-11-22/h5,8-15,17-18,20-21,26H,2-4,6-7,16,19H2,1H3,(H,34,40)(H,35,36,37) |
InChI Key |
LCABEBHBHHLVDY-UHFFFAOYSA-N |
SMILES |
O=C(NCC1=CC=C(Cl)C=C1)C(NC2=NC(N(C3=CC=CC(Cl)=C3)C)=NC(N4C=CN=C4)=C2)CC5CCCCC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
PS020990; PS 020990; PS-020990. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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